Albendazole sulfone-d3

Übersicht

Beschreibung

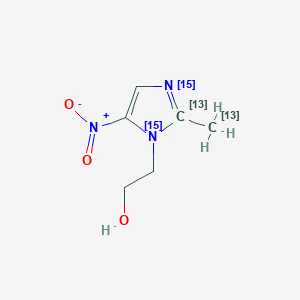

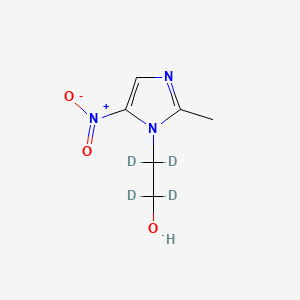

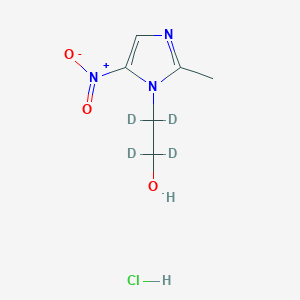

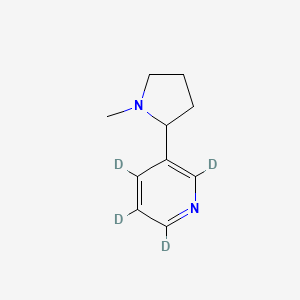

Albendazole sulfone-d3 is the deuterium labeled Albendazole sulfone . It is a metabolite of Albendazole and exhibits anti-parasite effect against Echinococcus multilocularis Metacestodes .

Synthesis Analysis

Albendazole was incorporated into stable and homogeneous polyurethane structures with the aim of obtaining an improved drug delivery system model . Spectral and thermal analysis was used to investigate the encapsulation process and confirmed the presence of albendazole inside the nanoparticles . The oxidation reagent is H2O2 in acetic acid. The reaction is environmental friendly, fast, and proceeds with high yield .Molecular Structure Analysis

The molecular weight of Albendazole sulfone-d3 is 300.35 and its formula is C12H12D3N3O4S . The molecular structure of Albendazole sulfone-d3 is similar to that of Albendazole, with the difference being the presence of three deuterium atoms .Chemical Reactions Analysis

Albendazole sulfone-d3, like its parent compound Albendazole, undergoes various chemical reactions. For instance, it can be incorporated into polyurethane structures for drug delivery purposes . It can also be analyzed using high-performance liquid chromatography (HPLC) after extraction from biological samples .Wissenschaftliche Forschungsanwendungen

Detection in Animal-Origin Food

Albendazole sulfone-d3 is used in the detection of Albendazole and its metabolites in animal-origin food . A monoclonal antibody that can simultaneously detect Albendazole and its metabolites was obtained with IC50 values of 0.20, 0.26, 0.77, and 10.5 μg/L for Albendazole, Albendazole sulfone, Albendazole sulfoxide, and Albendazole-2-amino-sulfone in ic-ELISA under optimized conditions .

Pharmacokinetic Studies

Albendazole sulfone-d3 is used in pharmacokinetic studies . Through complexation with methyl-β-cyclodextrin, the water solubility of Albendazole was increased by 150,000 times, and Albendazole could be 90% released during the first 10 min . In an in vivo pharmacokinetic study, the Cmax and Tmax of the active metabolized sulfoxide were changed from 2.81 µg/mL at 3 h to 10.2 µg/mL at 6 h and the AUC 0–48 was increased from 50.72 h⁎μg/mL to 119.95 h⁎μg/mL .

Chemotherapeutic Treatment

Albendazole sulfone-d3 is used in the chemotherapeutic treatment of AE . It is used as scolicidal agents on hydatid cysts (in vitro) .

Oxidation of Sulfide Compounds

Albendazole sulfone-d3 is used in the oxidation of sulfide compounds . Albendazole is converted to ricobendazole or Albendazole sulfone using H2O2 as an oxidant and H2O as the solvent .

Wirkmechanismus

Albendazole sulfone-d3 works by causing degenerative alterations in the tegument and intestinal cells of the worm by diminishing its energy production, ultimately leading to immobilization and death of the parasite . It binds to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules .

Safety and Hazards

Albendazole sulfone-d3 is suspected of damaging fertility or the unborn child . It is recommended to obtain special instructions before use and not to handle it until all safety precautions have been read and understood . It should be stored locked up and disposed of to an approved waste disposal plant .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

trideuteriomethyl N-(6-propylsulfonyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S/c1-3-6-20(17,18)8-4-5-9-10(7-8)14-11(13-9)15-12(16)19-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSJYOLYMZNKJB-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016414 | |

| Record name | Albendazole sulfone-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1448345-60-5 | |

| Record name | Albendazole sulfone-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1448345-60-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.